molecular formula C10H14ClNO3 B598058 3-Amino-3-benzo[1,3]dioxol-5-yl-propan-1-ol hydrochloride CAS No. 113511-49-2

3-Amino-3-benzo[1,3]dioxol-5-yl-propan-1-ol hydrochloride

Cat. No.: B598058
CAS No.: 113511-49-2
M. Wt: 231.676
InChI Key: LZIDAQCWYQPNBJ-UHFFFAOYSA-N
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Description

3-Amino-3-benzo[1,3]dioxol-5-yl-propan-1-ol hydrochloride is a chemical compound with the molecular formula C10H14ClNO3. It is known for its unique structure, which includes a benzodioxole ring fused with an amino-propanol chain. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-benzo[1,3]dioxol-5-yl-propan-1-ol hydrochloride typically involves the reaction of 3-benzo[1,3]dioxol-5-yl-propan-1-ol with an amine source under acidic conditions to form the hydrochloride salt. The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid added to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and precise temperature control can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-benzo[1,3]dioxol-5-yl-propan-1-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Amino-3-benzo[1,3]dioxol-5-yl-propan-1-ol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-benzo[1,3]dioxol-5-yl-propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid: This compound has a similar structure but contains a carboxylic acid group instead of an alcohol group.

    1,3-Benzodioxol-5-ol:

Uniqueness

3-Amino-3-benzo[1,3]dioxol-5-yl-propan-1-ol hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry .

Properties

IUPAC Name

3-amino-3-(1,3-benzodioxol-5-yl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c11-8(3-4-12)7-1-2-9-10(5-7)14-6-13-9;/h1-2,5,8,12H,3-4,6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIDAQCWYQPNBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656549
Record name 3-Amino-3-(2H-1,3-benzodioxol-5-yl)propan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113511-49-2
Record name 3-Amino-3-(2H-1,3-benzodioxol-5-yl)propan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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